molecular formula C15H21NO4 B558736 Boc-2-methyl-D-phenylalanine CAS No. 80102-29-0

Boc-2-methyl-D-phenylalanine

Cat. No. B558736
CAS RN: 80102-29-0
M. Wt: 279.33 g/mol
InChI Key: PCGOCPOJLMLJAR-GFCCVEGCSA-N
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Description

Boc-2-methyl-D-phenylalanine is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 . It appears as a white powder and is used in chemistry .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids, such as Boc-2-methyl-D-phenylalanine, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed .


Molecular Structure Analysis

The molecular structure of Boc-2-methyl-D-phenylalanine is represented by the SMILES string CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C .


Chemical Reactions Analysis

The Boc group in Boc-2-methyl-D-phenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .


Physical And Chemical Properties Analysis

Boc-2-methyl-D-phenylalanine has a boiling point of 442.5±40.0 °C (Predicted), a melting point of 116 °C, and a density of 1.140±0.06 g/cm3 (Predicted) . It is insoluble in water .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

  • Scientific Field : Biochemistry and Microbiology .
  • Summary of Application : Phenylalanine derivatives have been synthesized and studied for their antimicrobial and antioxidant activities .
  • Methods of Application : The compounds were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride as a coupling reagent .
  • Results or Outcomes : Some of the compounds showed activity against Microsporum gypsuem and Candida albicans. A few of the compounds also showed antibacterial activities. The resultant compounds were screened for antioxidant activity, which showed good activity for DPPH scavenging and ABTS assay methods .

Self-Assembly into Nanostructures

  • Scientific Field : Material Science .
  • Summary of Application : Certain phenylalanine derivatives can self-assemble into nanostructures, which are of interest due to their biocompatibility and diverse structural and functional properties .
  • Methods of Application : The self-assembly of these compounds is studied in 1,1,1,3,3,3-hexafluoro-2-propanol/ethanol(water) solvents and into electrospun fibers .
  • Results or Outcomes : Uncommon dual self-assembly is found for Boc-pNPhepNPhe, with the formation of nanotubes which in turn self-assemble themselves into microtapes .

Large-Scale Synthesis of a Substituted d-Phenylalanine

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : A synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed .
  • Methods of Application : The process involved a seven-step route based on asymmetric hydrogenation of an N-acetyl dehydroamino-acid .
  • Results or Outcomes : This route was used to manufacture 150 kg of the BOC amino acid .

Biosynthesis of L-phenylalanine

  • Scientific Field : Bioengineering .
  • Summary of Application : An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .
  • Methods of Application : The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine .
  • Results or Outcomes : The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .

Large-Scale Synthesis of a Substituted d-Phenylalanine

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of Application : A synthetic route to an N-BOC d-phenylalanine pharmaceutical intermediate suitable for rapid scale-up to 150-kg scale was developed .
  • Methods of Application : The process involved a seven-step route based on asymmetric hydrogenation of an N-acetyl dehydroamino-acid .
  • Results or Outcomes : This route was used to manufacture 150 kg of the BOC amino acid .

Biosynthesis of L-phenylalanine

  • Scientific Field : Bioengineering .
  • Summary of Application : An artificial bioconversion process was developed to synthesize L-phenylalanine from inexpensive aromatic precursors (benzaldehyde or benzyl alcohol) .
  • Methods of Application : The engineered L-phenylalanine biosynthesis pathway comprises two modules: in the first module, aromatic precursors and glycine were converted into phenylpyruvate, the key precursor for L-phenylalanine .
  • Results or Outcomes : The engineered E. coli containing these two modules could produce L-phenylalanine from benzaldehyde with a conversion rate of 69% .

Safety And Hazards

Boc-2-methyl-D-phenylalanine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It should not be released into the environment .

properties

IUPAC Name

(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGOCPOJLMLJAR-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427279
Record name Boc-2-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-2-methyl-D-phenylalanine

CAS RN

80102-29-0
Record name Boc-2-methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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